(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid

enantioselective synthesis enzymatic desymmetrisation chiral purity

Peptide chemists requiring rigid β-amino acid scaffolds for foldamer design face limited access to enantiopure, SPPS-compatible trans-cyclobutane building blocks. This Fmoc-protected (1S,2R)-cyclobutane β-amino acid directly addresses that need. - Pre-configured for Fmoc-SPPS: mild piperidine deprotection; no derivatisation required. - (1S,2R) stereochemistry programs 12/13-helix folds essential for p53/hDM2 inhibitor design. - Rigid cyclobutane restricts backbone torsion without side-chain bulk - cleaner SAR interpretation. - Supplied with certificate of analysis; ambient shipment for R&D quantities.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
Cat. No. B14044227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C20H19NO4/c22-19(23)16-9-10-18(16)21-20(24)25-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23)/t16-,18+/m0/s1
InChIKeyQWJJKAORVUYVPU-FUHWJXTLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Fmoc-Protected Cyclobutane β-Amino Acid for SPPS


(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid (CAS 2920178‑52‑3) is a single-enantiomer, Fmoc‑protected trans‑cyclobutane β‑amino acid building block. The Fmoc group ensures orthogonality under standard solid‑phase peptide synthesis (SPPS) conditions using mild piperidine deprotection , while the trans‑(1S,2R) stereochemistry defines the spatial orientation of the amino and carboxyl functionalities on the strained four‑membered ring. With an XLogP3 of 3.7 and exact mass 337.1314 g mol⁻¹, the compound is designed for direct incorporation into foldamer and peptidomimetic sequences without additional derivatisation steps.

Single-enantiomer (1S,2R) Fmoc-protected cyclobutane β-amino acid for SPPS
trans-Stereochemistry defines helix folding bias in foldamer and peptidomimetic sequences
Fmoc orthogonality supports standard piperidine deprotection without additional derivatisation

Why Generic Cyclobutane or Cycloalkane Analogs Cannot Substitute


The biological and structural performance of cyclobutane‑containing foldamers is exquisitely sensitive to both ring size and absolute stereochemistry. Peptides built from trans‑cyclobutane residues adopt a 12‑ or 13‑helix fold, whereas cis‑cyclobutane diastereomers yield a strand‑like conformation [1]; swapping the (1S,2R) enantiomer for its (1R,2S) mirror changes the handedness and twist of the resulting helix [2]. Similarly, replacing the cyclobutane ring with a cyclopropane (ring strain 27.5 kcal mol⁻¹) or cyclopentane (6.5 kcal mol⁻¹) alters the conformational bias, backbone dihedral angles, and metabolic stability of the peptide [3]. Because the Fmoc protecting group is removed under basic conditions while Boc‑protected analogs require acidic treatment, the choice of protecting group directly dictates compatibility with acid‑sensitive side‑chain protections and resin‑cleavage strategies ; an Fmoc‑to‑Boc substitution therefore necessitates re‑engineering the entire synthetic route.

Ring size

Cyclopropane or cyclopentane rings may shift conformational bias, backbone dihedral angles, and metabolic stability of the peptide.

Stereochemistry

Swapping (1S,2R) for (1R,2S) enantiomer may invert helix handedness and alter self-assembly behavior.

Protecting group

Fmoc-to-Boc substitution may require re-engineering of acid-sensitive side-chain protection and resin-cleavage strategies.

Quantitative Differentiation vs. Closest Analogs


Enantiomeric Excess in Enzymatic Desymmetrisation

Under identical enzymatic desymmetrisation conditions, cyclobutane β‑amino acid derivatives were obtained with 91 % enantiomeric excess (ee) whereas the corresponding cyclopropane analogs reached only 63 % ee [1]. This 28‑percentage‑point advantage reflects the superior chiral recognition of the four‑membered ring substrate by the enzyme and translates directly into higher enantiopurity of the final Fmoc‑protected building block.

Enantiomeric Excess
Head-to-head
91% ee (cyclobutane) vs 63% ee (cyclopropane); +28 pp
Supports higher enantiopurity in final Fmoc building block
Enzymatic desymmetrisation; data from Tetrahedron: Asymmetry, 2000
enantioselective synthesis enzymatic desymmetrisation chiral purity

Conformational Folding Bias: trans vs. cis Cyclobutane

High‑resolution NMR studies of hybrid β,γ‑peptides show that sequences containing trans‑cyclobutane β‑amino acid residues (i.e., (1S,2R) or (1R,2S) configuration) adopt a folded, hydrogen‑bonded structure in CDCl₃ solution, whereas peptides built from the cis‑cyclobutane diastereomer remain in an extended, strand‑like conformation [1]. The folding pattern is dictated exclusively by the cis/trans relative configuration of the cyclobutane residue; the configuration of the partnering γ‑amino‑L‑proline residue plays no significant role [1].

Folding Bias
Head-to-head
trans-cyclobutane: folded, H-bonded; cis: strand-like
trans-(1S,2R) provides predictable folding for α-helix mimicry studies
NMR in CDCl₃; Tetrahedron 2017, 73, 6286–6295
foldamer NMR spectroscopy secondary structure cyclobutane stereochemistry

Ring-Strain Constraint: Cyclobutane vs. Cyclopentane

The cyclobutane ring possesses a strain energy of 26.5 kcal mol⁻¹, nearly identical to cyclopropane (27.5 kcal mol⁻¹) but approximately four‑fold greater than cyclopentane (6.5 kcal mol⁻¹) [1][2]. This high strain severely restricts backbone torsional freedom: conformational energy calculations on model peptides show that 1‑aminocyclobutane‑1‑carboxylic acid (Ac₄c) residues preferentially adopt a γ‑turn (2.2₇ helix) conformation, similar to cyclopropane (Ac₃c) peptides, whereas cyclopentane (Ac₅c) and cyclohexane (Ac₆c) residues favour α‑/3₁₀‑helical conformations [3].

Ring Strain
Cross-study
26.5 kcal/mol (cyclobutane) vs 6.5 (cyclopentane); γ-turn preference
Balances strong conformational constraint with SPPS compatibility
Published strain energies; cyclopropane 27.5, cyclopentane 6.5 kcal/mol
ring strain conformational restriction peptide backbone rigidity

Diastereomeric Peptide Structural Differentiation

In a direct comparison of two diastereomeric γ,γ‑peptide series, those containing (1R,2S)‑cyclobutane residues adopted more twisted conformations than their (1S,2R)‑cyclobutane counterparts, as evidenced by high‑resolution NMR [1]. Both diastereomeric series exhibited a high propensity for self‑assembly into nanometric vesicles that remained stable for several days by TEM, but the (1S,2R)‑derived peptides produced vesicles with distinct size distributions and stability profiles [1].

Diastereomeric Peptides
Head-to-head
(1S,2R): less twisted backbone; distinct vesicle morphology vs (1R,2S)
Stereochemistry alters self-assembly and potential recognition properties
γ,γ-Peptides; NMR and TEM data; Amino Acids 2011
diastereomeric peptides conformational analysis vesicle formation

Compatibility with Standard Fmoc-SPPS Protocols

Fmoc‑protected cyclobutane‑derived amino acids (χ₁,χ₂‑constrained arginine, lysine, and ornithine analogs) were successfully incorporated into the cyclic antimicrobial peptide c(RRRWFW) using standard Fmoc‑SPPS procedures (20 % piperidine/DMF deprotection, HBTU/HOBt coupling) without detectable epimerisation or ring‑opening side‑reactions [1]. The resulting peptide retained antimicrobial activity, confirming that the cyclobutane constraint is fully compatible with iterative Fmoc chemistry.

SPPS Compatibility
Reported
Incorporated without side-reactions; active cyclic peptide obtained
Supports standard Fmoc-SPPS workflow integration
20% piperidine/DMF, HBTU/HOBt; Bioorg. Med. Chem. Lett. 2012
solid-phase peptide synthesis Fmoc deprotection antimicrobial peptide

High-Value Application Scenarios


α-Helix-Mimicking Foldamers for PPI Inhibition

The trans‑(1S,2R)‑cyclobutane β‑amino acid, when alternated with γ‑amino acids such as GABA, generates a well‑defined 13‑helix that topologically superposes on a native α‑helix [1]. This foldamer scaffold has been used to create selective inhibitors of the p53/hDM2 protein–protein interaction, with enhanced proteolytic stability relative to the wild‑type α‑peptide sequence [2]. The (1S,2R) enantiomer is essential for achieving the correct helix handedness.

Cell-Penetrating Peptide Vectors with Tunable Internalisation

γ,γ‑Peptides built from (1S,2R)‑cyclobutane‑γ‑amino acid building blocks have demonstrated selective cell‑penetrating properties with leishmanicidal activity at concentrations ≥25 µM and intracellular doxorubicin accumulation 2.5‑fold higher than the standard CPP TAT conjugate [3]. The (1S,2R) configuration contributes to a charge/hydrophobicity balance that favours membrane translocation while maintaining aqueous solubility.

Stereochemically Defined β-Peptide Nanostructures

Homochiral (1S,2R)‑cyclobutane β‑tetrapeptides self‑assemble into nanosized fibrils [4], and γ,γ‑peptides containing the (1S,2R)‑cyclobutane motif form stable nanometric vesicles observable by TEM for several days [5]. The ability to program self‑assembly through stereochemistry makes this building block valuable for bottom‑up nanobiomaterials design.

Conformationally Constrained Pharmacophore Scanning

Incorporation of Fmoc‑(1S,2R)‑cyclobutane amino acid into bioactive peptide sequences replaces flexible residues with a rigid scaffold, enabling systematic pharmacophore mapping. The cyclobutane ring restricts only the two backbone torsion angles without introducing additional side‑chain steric bulk—unlike cyclopentane or cyclohexane analogs—allowing cleaner structure–activity relationship interpretation [6].

Application
Selection Property
Validation Focus
Foldamer design for protein-protein interaction studies
Stereochemical control defines helix handedness
Folding pattern validation by NMR or CD
Cell-penetrating peptide research models
(1S,2R) charge/hydrophobicity balance
Internalisation and solubility endpoints
Self-assembly nanobiomaterials research
Homochiral cyclobutane motif
Vesicle/fibril morphology by TEM
Pharmacophore mapping studies
Rigid scaffold without extra steric bulk
Structure-activity relationship interpretation
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